

Comprehensive Characterization Guide: 3-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-(1-Carboxyethyl)benzoic acid

CAS No.: 68432-95-1

Cat. No.: B588822

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Executive Summary

3-(1-Carboxyethyl)benzoic acid (CAS: 68432-95-1) is a dicarboxylic acid primarily known as Ketoprofen Impurity C (European Pharmacopoeia) or Related Compound C (USP).[1] It serves as a critical reference standard in the quality control of Ketoprofen active pharmaceutical ingredient (API) and formulated products.

Unlike the parent drug Ketoprofen, which has a well-defined melting point (~94°C), **3-(1-Carboxyethyl)benzoic acid** is often isolated as an off-white solid with variable crystallinity, leading to a lack of standardized experimental melting point data in safety literature. This guide provides the theoretical and available experimental grounding for its thermodynamic properties, synthesis, and detection.

Chemical Identity & Structural Analysis

Parameter	Detail
IUPAC Name	3-(1-Carboxyethyl)benzoic acid
Systematic Name	2-(3-Carboxyphenyl)propionic acid
Common Synonyms	Ketoprofen Impurity C, 3-Carboxy- α -methylbenzeneacetic acid
CAS Registry Number	68432-95-1
Molecular Formula	
Molecular Weight	194.18 g/mol
Chirality	Contains one chiral center (racemic mixture in standard impurity profiling)
Physical State	Off-white solid (Standard Grade)

Structural Logic

The molecule consists of a benzene ring substituted at the 1 and 3 positions (meta-substitution).

- Position 1: A carboxylic acid group ().
- Position 3: A propionic acid moiety ().

This structure represents the "de-benzoylated" analog of Ketoprofen, where the benzoyl ketone group is effectively replaced by a carboxylic acid function (though mechanistically, it is often a synthetic precursor or oxidative degradation product).

Thermodynamic Properties: Melting & Boiling Points

Melting Point (MP) Analysis

Current Status: Experimental melting point data for **3-(1-Carboxyethyl)benzoic acid** is not established in standard pharmacopeial safety data sheets (SDS) or certificates of analysis (COA) from major suppliers (EDQM, USP).

Scientific Context & Causality:

- **Polymorphism & Crystallinity:** As a dicarboxylic acid with a chiral center, the compound can exist in multiple solid forms. Impurity standards are often lyophilized or precipitated rapidly, resulting in amorphous or semi-crystalline solids that lack a sharp melting endotherm.
- **Comparative Homolog Data:** We can bracket the expected range using structurally related compounds:
 - **Precursor (Nitrile):** 3-(1-Cyanoethyl)benzoic acid (CAS 5537-71-3) has a confirmed MP of 145–148°C.
 - **Homolog (Acetic Acid derivative):** 3-(Carboxymethyl)benzoic acid (CAS 2084-13-1) has a reported MP of 180–185°C.
 - **Prediction:** The conversion of the nitrile () to the carboxylic acid () typically increases the melting point due to enhanced intermolecular hydrogen bonding (dimerization). Therefore, the crystalline form of **3-(1-Carboxyethyl)benzoic acid** is theoretically expected to melt in the 160–190°C range.

Protocol for Verification: If experimental determination is required for internal validation, Differential Scanning Calorimetry (DSC) is the mandatory method over capillary tubes due to potential decomposition.

Boiling Point (BP)

- **Experimental BP:** Not applicable (Decomposes prior to boiling at atmospheric pressure).
- **Predicted BP:** 412 ± 28°C at 760 mmHg.

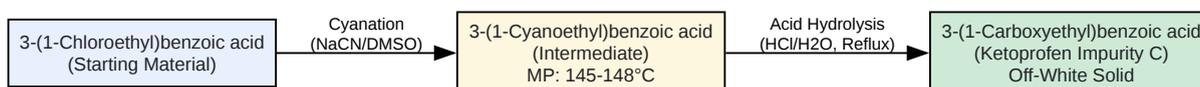
- Relevance: The high boiling point confirms that Gas Chromatography (GC) analysis requires derivatization (e.g., silylation or methylation) to render the compound volatile enough for analysis without thermal degradation.

Synthesis & Formation Pathways

Understanding the origin of this impurity is essential for controlling it in drug development. It is primarily generated via the hydrolysis of nitrile intermediates.

Synthetic Logic

The synthesis typically proceeds via the 3-(1-cyanoethyl)benzoic acid intermediate. The hydrolysis of the nitrile group yields the dicarboxylic acid.



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Figure 1: Synthetic pathway for Ketoprofen Impurity C via nitrile hydrolysis.[1]

Experimental Determination Protocols

Melting Point Determination (DSC)

Objective: To determine the melting onset and peak temperature, distinguishing between phase transition and decomposition.

Methodology:

- Sample Prep: Weigh 2–4 mg of dried **3-(1-Carboxyethyl)benzoic acid** into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow outgassing of volatiles).
- Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or equivalent).
- Ramp Profile:
 - Equilibrate at 25°C.

- Ramp 10°C/min to 250°C.
- Analysis: Identify the endothermic event. If a broad peak is observed <150°C, it indicates moisture loss or amorphous content. A sharp endotherm >160°C indicates the melting of the crystalline phase.

HPLC Identification (Primary Characterization)

Since MP is unreliable, High-Performance Liquid Chromatography (HPLC) is the gold standard for identification.

Standardized Protocol (Ph. Eur. 2.2.29):

- Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase A: Phosphate buffer (pH 3.5).
- Mobile Phase B: Acetonitrile.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Gradient: Linear gradient from 30% B to 70% B over 15 minutes.
- Detection: UV at 233 nm.
- Retention Time: Impurity C typically elutes before Ketoprofen due to the higher polarity of the dicarboxylic acid functionality compared to the benzophenone moiety of the parent drug.

Applications in Drug Development

- Impurity Marker: Used to validate the specificity of analytical methods for Ketoprofen release testing.
- Process Control: Its presence indicates incomplete conversion or over-oxidation during the synthesis of Ketoprofen precursors.
- Chiral Resolution: As a racemic acid, it can be used as a model compound for testing chiral stationary phases (CSPs) intended for profen-class drugs.

References

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